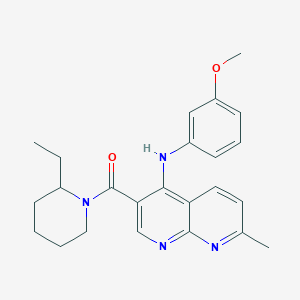

![molecular formula C10H9F2NO B2515238 3-[4-(Difluoromethoxy)phenyl]propanenitrile CAS No. 1057676-27-3](/img/structure/B2515238.png)

3-[4-(Difluoromethoxy)phenyl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of fluorinated aromatic diamine monomers, such as the one described in the first paper, the synthesis process involves coupling a trifluoroacetophenone with a nitrophenyl ether under the catalysis of trifluoromethanesulfonic acid. This is followed by a reduction step using reductive iron and hydrochloric acid to obtain the final diamine monomer . Although the compound , 3-[4-(Difluoromethoxy)phenyl]propanenitrile, is not directly synthesized in the provided papers, the methodologies described can be related to its potential synthesis pathway, which may involve similar fluorination and coupling strategies.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. The second paper provides insights into the molecular conformation analysis of a related compound using density functional theory (DFT). The study involves varying torsion angles and calculating the molecular energy profile to determine the lowest-energy conformation . For 3-[4-(Difluoromethoxy)phenyl]propanenitrile, a similar approach could be used to predict its stable conformation and understand its structural properties.

Chemical Reactions Analysis

Chemical reactions involving organic nitriles typically include nucleophilic substitutions, reductions, and hydrolysis. The papers provided do not directly discuss reactions specific to 3-[4-(Difluoromethoxy)phenyl]propanenitrile, but they do offer a glimpse into the reactivity of similar compounds. For instance, the reduction step in the synthesis of the fluorinated diamine monomer and the electronic transition analysis in the second paper can provide a foundation for understanding the reactivity of nitriles and electron-rich aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The first paper mentions that the synthesized fluorinated polyimides exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The second paper discusses the spectroscopic properties, dipole moment, polarizability, and hyperpolarizability of a novel compound, indicating its potential as a nonlinear optical material . These properties are essential for understanding the behavior of 3-[4-(Difluoromethoxy)phenyl]propanenitrile in various environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

3-(2-methoxyethoxy)propanenitrile, a derivative of the compound , has been utilized as a component of safe electrolytes for lithium-ion batteries. The mixtures introduced, including fluoroethylene carbonate and hydrofluoroether, displayed enhanced safety, wettability to separator and electrodes, and promising electrochemical performances compared to conventional electrolytes. This indicates the potential of similar nitrile-functionalized compounds in practical applications for energy storage technologies (Liu et al., 2016).

Materials Science

Compounds similar to 3-[4-(Difluoromethoxy)phenyl]propanenitrile have been studied for their crystal structures and intermolecular interactions, which is crucial in designing materials with desired properties. For instance, 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its variants were characterized through spectral analysis and X-ray diffraction studies, unveiling details about their molecular geometry and stabilization mechanisms through intermolecular interactions (Sharma et al., 2014).

Environmental Chemistry

The degradation of related compounds like 3,3'-iminobis-propanenitrile was explored using the Fe(0)/GAC micro-electrolysis system. The study examined the effects of influent pH value, Fe(0)/GAC ratio, and adsorption on pollutant removal efficiency, providing insights into how these compounds interact in micro-electrolysis systems and their potential environmental impacts (Lai et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJUATDHAPPOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Difluoromethoxy)phenyl]propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)

![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)

![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)